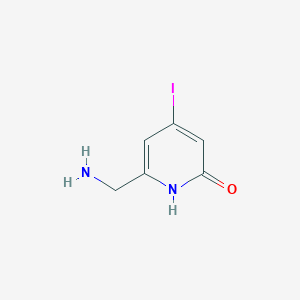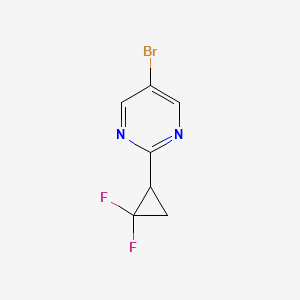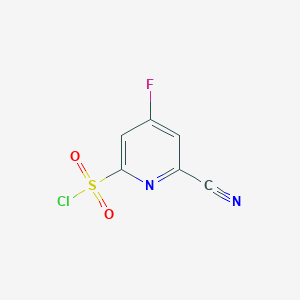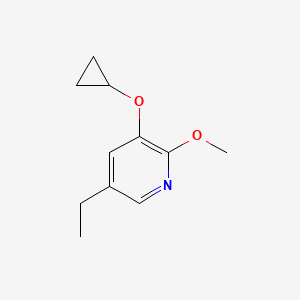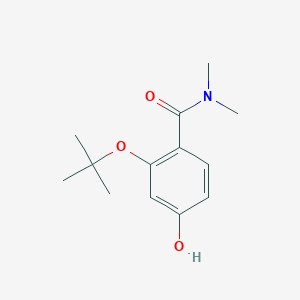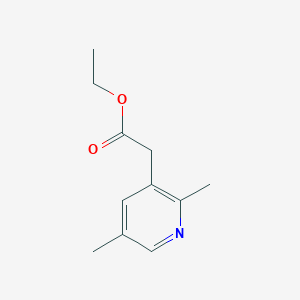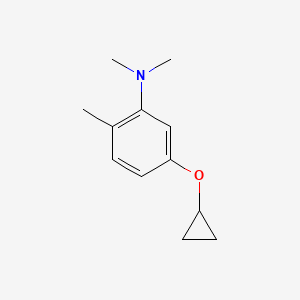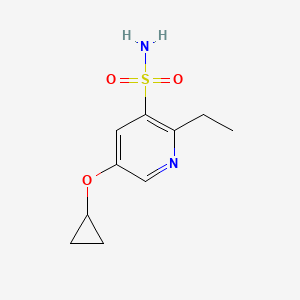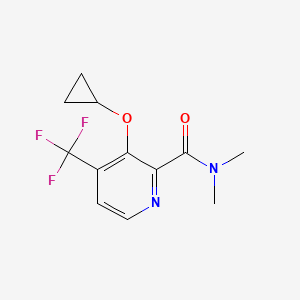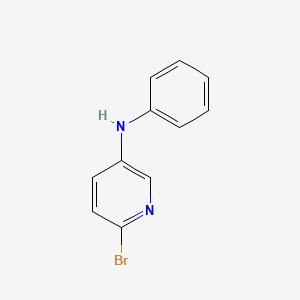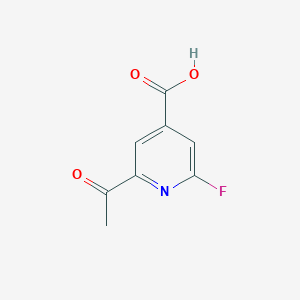
2-Acetyl-6-fluoroisonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-6-fluoroisonicotinic acid is an organic compound with the molecular formula C8H6FNO3 It is a derivative of isonicotinic acid, featuring an acetyl group at the 2-position and a fluorine atom at the 6-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-6-fluoroisonicotinic acid typically involves the introduction of the acetyl and fluoro groups onto the isonicotinic acid framework. One common method is the acetylation of 6-fluoroisonicotinic acid using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions: 2-Acetyl-6-fluoroisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-Carboxy-6-fluoroisonicotinic acid.
Reduction: 2-(1-Hydroxyethyl)-6-fluoroisonicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Acetyl-6-fluoroisonicotinic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drugs targeting specific pathways in diseases.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-acetyl-6-fluoroisonicotinic acid is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The presence of the fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The acetyl group may also play a role in modulating the compound’s activity by influencing its lipophilicity and membrane permeability.
類似化合物との比較
2-Fluoroisonicotinic Acid: Lacks the acetyl group, which may result in different biological activities and chemical reactivity.
6-Fluoroisonicotinic Acid: Lacks the acetyl group at the 2-position, affecting its overall properties.
2-Acetylisonicotinic Acid: Lacks the fluorine atom, which can influence its interactions with biological targets.
Uniqueness: 2-Acetyl-6-fluoroisonicotinic acid is unique due to the presence of both the acetyl and fluoro groups, which can synergistically enhance its chemical and biological properties
特性
分子式 |
C8H6FNO3 |
|---|---|
分子量 |
183.14 g/mol |
IUPAC名 |
2-acetyl-6-fluoropyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H6FNO3/c1-4(11)6-2-5(8(12)13)3-7(9)10-6/h2-3H,1H3,(H,12,13) |
InChIキー |
CNPGBPKRYXBLEK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=CC(=C1)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


